In medicinal chemistry, derivatives of dihydrobenzoisoxazoles have been explored for their potential as therapeutic agents. For example, 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones have shown potent cytotoxic activity and topoisomerase I-targeting properties, making them candidates for anticancer agents10. The modification of substituents at specific positions can significantly affect the biological activity, which is a key consideration in drug design.
In the agricultural sector, isoxazoline derivatives have been synthesized and assessed for their herbicidal activity. A particular compound, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, exhibited good rice selectivity and potent herbicidal activity against annual weeds, demonstrating its potential as a rice herbicide4. The low mammalian and environmental toxicity of such compounds is also an important factor for their application in agriculture.
The field of materials science benefits from the synthesis of new liquid crystalline compounds, such as 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles, which exhibit mesomorphic properties7. These compounds can be used in the development of advanced materials with specific liquid crystalline behaviors, which have applications in displays, sensors, and other technologies.
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one is a heterocyclic compound belonging to the class of isoxazoles, characterized by a fused isoxazole and benzene ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of heat shock protein 90, which plays a crucial role in cancer cell proliferation and survival. The structural uniqueness and the presence of specific functional groups enable various chemical reactions and biological interactions.
The compound can be synthesized through various methods, primarily involving cycloaddition reactions and condensation techniques. Research has shown that derivatives of this compound exhibit significant cytotoxic properties against various cancer cell lines, indicating its potential as a therapeutic agent .
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one falls under the classification of heterocyclic organic compounds. It is specifically categorized as an isoxazole derivative due to the presence of the isoxazole moiety in its structure.
The synthesis of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one typically involves a 1,3-dipolar cycloaddition reaction. This method utilizes nitriloxides generated from appropriate benzaldoximes, which react with suitable alkenes or alkynes to form the desired isoxazole structure.
For instance, one method reported involves treating benzaldoxime with a brominated cyclohexene derivative in the presence of a base to facilitate the cycloaddition process .
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one can undergo various chemical reactions including:
The reactivity of this compound is largely influenced by its electron-rich nitrogen atom and the adjacent carbonyl group, which can stabilize positive charges during electrophilic attacks .
The mechanism by which 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one exerts its biological effects primarily involves inhibition of heat shock protein 90 (Hsp90).
In vitro studies have demonstrated that compounds within this class exhibit significant cytotoxicity against various cancer cell lines at micromolar concentrations .
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one has potential applications in:
The systematic naming of isoxazole derivatives follows IUPAC priority rules, where the principal functional group (here, the fused isoxazolone) defines the parent hydride. The compound "3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one" is constructed as follows:
Alternative naming conventions include "3-Methyl-4,5,6,7-tetrahydro-2-benzisoxazol-7-one", but the provided name aligns with IUPAC due to explicit hydrogenation descriptors. Isoxazole derivatives are systematically classified as:
Table 1: IUPAC Nomenclature Hierarchy for Isoxazole Derivatives
Compound Type | Parent Structure | Substituents | Example |
---|---|---|---|
Monocyclic isoxazolone | Isoxazol-5(4H)-one | 3-Methyl | 3-Methylisoxazol-5(4H)-one |
Fused dihydrobenzisoxazole | Benzo[d]isoxazol-7(4H)-one | 3-Methyl, 5,6-dihydro | 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one |
Tricyclic bis-heterocycle | Tetrahydrobenzo[d]isoxazole | Bis-isoxazole, methyl | Carvone-derived bis-isoxazole [4] |
The molecular formula C₈H₉NO₂ implies:
Stereochemical features:
Table 2: Spectral Assignments for Structural Confirmation
Technique | Key Signals | Structural Implication |
---|---|---|
¹H NMR (500 MHz) | δ 1.34 (s, 3H, CH₃); δ 2.74–3.10 (m, 2H, CH₂); δ 3.75 (dd, 1H, CH) | Methyl group; methylene protons; methine proton stereochemistry |
¹³C NMR | δ 192.2 (C7=O); δ 155.0 (C3=N); δ 26.40 (CH₂) | Carbonyl; imine; aliphatic carbon [4] |
HMBC | Cross-peaks: H₃–C3; H₄–C7=O | Connectivity between methyl/C3 and H₄/carbonyl |
Electronic properties:
Dihydrobenzoisoxazolones
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one belongs to a broader class of fused isoxazolones. Key comparisons include:
Tetrahydroindazolones
Tetrahydroindazolones (e.g., triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones [8]) differ fundamentally:
Table 3: Structural Parameters of Fused Heterocycles
Parameter | 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one | 3-Phenyl-6,7-dihydro-5H-benzo[d]isoxazol-4-one | Triazole-Containing Tetrahydroindazol-4-one |
---|---|---|---|
Molecular Formula | C₈H₉NO₂ | C₁₃H₁₁NO₂ | C₁₈H₁₇FN₆O (e.g., compound 4d [8]) |
Ring Fusion Atoms | Bonds c/d and d/e of benzene | Bonds c/d and d/e | Bonds a/b and b/c of cyclohexane |
Characteristic Bond | N2–O1 (isoxazole) | N2–O1 (isoxazole) | N1–N2 (pyrazole) |
Carbonyl Position | C7 (fused ring junction) | C4 (isoxazole-adjacent) | C4 (pyrazole ring) |
Bis-Isoxazole Hybrids
Complex hybrids like carvone-derived bis-isoxazoles (C₂₆H₂₈N₂O₃ [4]) demonstrate:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: